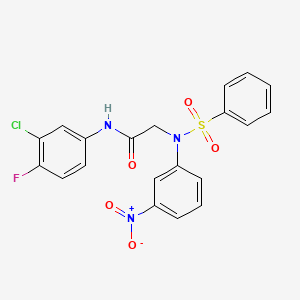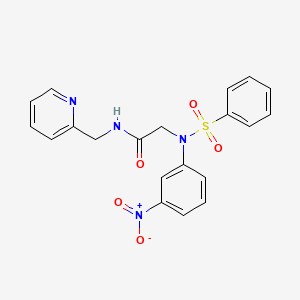![molecular formula C19H18N2O4S B3460045 N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3460045.png)
N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as FMSB, is a compound that has gained attention in the scientific community due to its potential applications in cancer research. FMSB is a small molecule inhibitor that targets a specific protein, and has shown promising results in preclinical studies.
Mécanisme D'action
N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide binds to the ATP-binding pocket of PAK4, preventing its activation and downstream signaling. This leads to reduced cell migration, invasion, and proliferation, as well as increased apoptosis in cancer cells. This compound has also been shown to inhibit the formation of focal adhesions and stress fibers, which are important for cell adhesion and migration.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of other kinases, such as PAK1 and PAK2, which are involved in cell signaling and cytoskeletal organization. This compound has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for antibacterial therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well understood. This compound has also been shown to have low toxicity in animal models, making it a potential candidate for clinical trials. However, this compound has some limitations as well. Its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One direction is to investigate its potential applications in combination therapy with chemotherapy and radiation therapy. Another direction is to investigate its potential as an antibacterial agent. Additionally, further studies are needed to optimize the synthesis of this compound and improve its solubility and half-life. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of a protein called PAK4, which is involved in cell migration, invasion, and proliferation. PAK4 is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and metastasis in preclinical studies. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-21(26(23,24)18-7-3-2-4-8-18)16-11-9-15(10-12-16)19(22)20-14-17-6-5-13-25-17/h2-13H,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUQVUAEOONOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3459962.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3459970.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-1-naphthylglycinamide](/img/structure/B3459979.png)
![N~1~-(2-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3459986.png)
![2-methoxy-5-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B3459993.png)
![N-(4-methoxybenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3459998.png)


![2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3460018.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3460035.png)
![N-(4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3460048.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B3460056.png)
![N-(4-{[(2,4,5-trichlorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3460059.png)
![methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B3460064.png)